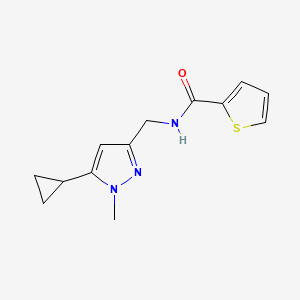

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-16-11(9-4-5-9)7-10(15-16)8-14-13(17)12-3-2-6-18-12/h2-3,6-7,9H,4-5,8H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLKQCHZGFHCMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=CC=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. . The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and bases under appropriate conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide is primarily investigated for its potential as a therapeutic agent. Preliminary studies indicate that it may exhibit inhibitory effects on specific enzymes involved in inflammation and cancer pathways. The compound's ability to modulate enzyme activities suggests its potential as a drug candidate in treating various diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition Studies

Research has shown that compounds with similar structures can act as selective inhibitors for monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases such as Parkinson's disease. For instance, lead optimization studies have identified related pyrazole derivatives that demonstrate high selectivity for MAO-B over MAO-A, suggesting that this compound might have similar properties .

Pharmacokinetic Properties

The pharmacokinetic profile of related compounds indicates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties are crucial for the development of effective drugs. The presence of the thiophene ring may enhance the compound's solubility and bioavailability, making it a promising candidate for further development .

Case Study 1: Inhibition of MAO-B

A study focusing on the lead optimization of pyrazole derivatives revealed that certain compounds exhibited potent inhibition of MAO-B with IC50 values in the nanomolar range. These findings underscore the potential of this compound as a candidate for treating conditions related to MAO-B activity .

Case Study 2: Behavioral Studies in Rodents

In vivo behavioral evaluations using rodent models have demonstrated that pyrazole derivatives can improve memory retention and cognitive function. These studies suggest that this compound may influence synaptic plasticity and memory processes, potentially leading to applications in treating cognitive impairments .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Potential therapeutic agent for cancer and neurodegenerative diseases |

| Enzyme Inhibition | Selective inhibitor for MAO-B with significant implications for drug design |

| Pharmacokinetics | Favorable ADME properties enhancing drug development potential |

| Behavioral Impact | Improvement in memory retention in rodent models |

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest analogues include other thiophene-carboxamide derivatives with variations in the pyrazole substituents or linker groups. Key examples from literature and patents are compared below:

Key Observations :

- Linker Flexibility: The methylene bridge offers conformational flexibility, contrasting with rigid oxazolidinone or acrylamide linkers in analogues .

- Hydrogen Bonding : The carboxamide group enables hydrogen-bond interactions, similar to the acrylamide in Compound 3, but with reduced steric hindrance .

Research Findings and Challenges

Crystallographic Insights

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a thiophene ring and a pyrazole moiety, which are known for their diverse biological activities. The cyclopropyl group enhances the compound's lipophilicity and may influence its interaction with biological targets. The molecular formula of this compound is represented as follows:

1. Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. For instance, compounds with similar structures have shown the ability to reduce oxidative stress in various cellular models, which is crucial in preventing neurodegenerative diseases.

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory potential. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNFα and IL-6, which play key roles in inflammatory pathways .

3. Neuroprotective Properties

The compound's structure suggests potential neuroprotective effects, particularly in models of neurodegeneration. Studies have indicated that similar pyrazole derivatives can modulate neurotransmitter systems, providing protective effects against neuronal cell death .

The biological activity of this compound may be attributed to several mechanisms:

Enzyme Inhibition

Research has shown that pyrazole derivatives can act as inhibitors of specific enzymes involved in inflammatory processes. For example, some compounds have demonstrated inhibition of p38 MAPK, a key regulator in inflammation .

Modulation of Signaling Pathways

The compound may also influence signaling pathways related to oxidative stress and inflammation. By modulating these pathways, it can potentially reduce cellular damage associated with various diseases .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a similar pyrazole derivative in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound significantly reduced amyloid plaque formation and improved cognitive function compared to control groups .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)-2-(2-fluorophenyl)acetamide, a related compound. The study found that it effectively inhibited IL-6 production in vitro, suggesting potential therapeutic applications in inflammatory conditions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-fluorophenyl)acetamide | Fluorophenyl group | Anti-inflammatory |

| N-(5-cyclopropyl-1H-pyrazol-3-y)-2-(6-methoxynaphthalen-2-y)propanamide | Methoxynaphthalene moiety | Anticancer |

| N-(5-cyclopropyl-1H-pyrazol-3-y)-2-(3-bromo-4-methoxyphenyl)acetamide | Bromo and methoxy substituents | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing thiophene-2-carboxamide derivatives, and how can they be adapted for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide?

- Methodology : Begin with functionalizing the thiophene ring via Friedel-Crafts acylation or cyclization of precursors (e.g., oxadiazolyl/pyrazolyl intermediates). Introduce the pyrazole moiety through nucleophilic substitution or coupling reactions. For the cyclopropane group, use cyclopropanation reagents like diazo compounds under controlled conditions. Purify intermediates via recrystallization (ethanol/water mixtures) and confirm structures using IR (C=O, NH peaks at ~1650–1700 cm⁻¹ and ~3300 cm⁻¹, respectively) and NMR (thiophene protons at δ 6.8–7.5 ppm; pyrazole protons at δ 3.0–4.0 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodology : Prioritize ¹H/¹³C NMR to confirm substitution patterns and regiochemistry (e.g., cyclopropyl group integration at δ 0.5–1.5 ppm). Use HRMS for molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺ peaks). IR spectroscopy identifies carboxamide C=O (~1670 cm⁻¹) and NH stretches. For purity, employ HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Q. How can researchers screen this compound for preliminary biological activity in academic settings?

- Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) at 1–100 µM concentrations. Pair with apoptosis markers (Annexin V/PI staining). For antimicrobial screening, use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting MIC values. Include positive controls (e.g., doxorubicin for cytotoxicity; ciprofloxacin for bacteria) .

Advanced Research Questions

Q. What strategies can optimize reaction yields when synthesizing N-substituted pyrazole-thiophene hybrids?

- Methodology : Use microwave-assisted synthesis to reduce reaction times (e.g., cyclocondensation at 100–120°C for 10–20 minutes). Optimize solvent polarity (DMF for polar intermediates; acetonitrile for cyclization). Catalyze coupling reactions with Pd(PPh₃)₄ or CuI for C–N bond formation. Monitor by TLC and isolate products via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can structural modifications to the cyclopropyl or pyrazole groups enhance target selectivity in pharmacological studies?

- Methodology : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to probe steric effects. Introduce electron-withdrawing groups (e.g., NO₂) to the pyrazole ring to modulate electronic properties. Assess changes via molecular docking (e.g., against kinase targets using AutoDock Vina) and validate with SPR (surface plasmon resonance) binding assays. Compare IC₅₀ values in dose-response studies .

Q. What crystallographic insights can explain the anticoagulant activity of thiophene-2-carboxamide derivatives?

- Methodology : Perform single-crystal X-ray diffraction to determine bond angles and hydrogen-bonding networks (e.g., carboxamide NH∙∙∙O interactions). Correlate with in vitro coagulation assays (e.g., thrombin time prolongation). Use density functional theory (DFT) to map electrostatic potential surfaces and identify pharmacophoric motifs .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for similar carboxamide derivatives?

- Methodology : Replicate protocols from conflicting studies (e.g., vs. 12) while controlling variables (solvent purity, inert atmosphere). Characterize side products via LC-MS to identify competing pathways (e.g., oxidation byproducts). Adjust stoichiometry (e.g., 1.2 equivalents of acyl chloride) and reaction time to maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.